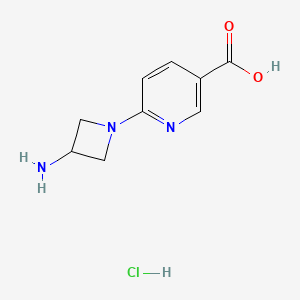

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H11N3O2·HCl It is a derivative of pyridine and azetidine, featuring an amino group attached to the azetidine ring and a carboxylic acid group on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Attachment to Pyridine: The azetidine ring is then attached to a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a base to facilitate the reaction.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a carboxylating agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group on the azetidine ring undergoes oxidation under controlled conditions. Key findings include:

-

Nitro/Nitroso derivative formation : Treatment with oxidizing agents like KMnO₄ or H₂O₂ converts the amino group (–NH₂) to nitro (–NO₂) or nitroso (–NO) groups.

-

Selectivity : Oxidation primarily targets the azetidine’s amino group, leaving the pyridine ring intact under mild conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Aqueous, 25–40°C | 3-Nitroazetidine-pyridine derivative |

| H₂O₂ | Acidic medium, 50°C | 3-Nitrosoazetidine-pyridine compound |

Reduction Reactions

The carboxylic acid group (–COOH) on the pyridine ring can be reduced to alcohols or aldehydes:

-

LiAlH₄-mediated reduction : Converts –COOH to –CH₂OH (primary alcohol) in anhydrous ether.

-

Selective reduction : NaBH₄ is less effective due to the electron-withdrawing pyridine ring, requiring harsher conditions.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 3-(Hydroxymethyl)pyridine derivative |

| NaBH₄/I₂ | THF, reflux | Partial reduction to aldehyde |

Nucleophilic Substitution

The pyridine ring participates in electrophilic substitution, while the azetidine’s amino group reacts via nucleophilic pathways:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes hydrogen at the pyridine’s 4-position.

-

Amide formation : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides .

Example Reaction with Acetyl Chloride

C₉H₁₁N₃O₂\cdotpHCl+CH₃COClEt₃N, DCMC₁₁H₁₃N₃O₃\cdotpHCl+HCl

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride | Nonanoyl chloride | N-Nonanoyl derivative | 75% |

Hydrogenolysis of Protecting Groups

The azetidine ring’s protective groups (e.g., benzyloxycarbonyl) are cleaved via catalytic hydrogenation:

Example :

Cbz-AzetidinePd/C, H₂Azetidine-NH₂+CO₂ + C₇H₈

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the azetidine ring undergoes hydrolysis or rearrangement:

-

Hydrolysis : Concentrated HCl at 100°C opens the azetidine ring to form a linear amine .

-

Aza-Michael addition : Reacts with NH-heterocycles (e.g., pyrrolidine) to form substituted derivatives .

Salt Formation and Stability

-

pH-dependent stability : The hydrochloride salt remains stable at pH 5.0–7.4 but hydrolyzes in strongly alkaline media .

-

Plasma stability : Retains >90% integrity in mouse plasma after 24 hours, confirming suitability for pharmacological studies .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride has notable applications in various research areas:

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it useful in drug development:

- Enzyme Interactions : It can be used to study enzyme kinetics and mechanisms due to its ability to form hydrogen bonds and ionic interactions with enzymes.

- Potential Drug Development : Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases.

Biological Studies

Research indicates that this compound can modulate biological pathways:

- Protein Binding Studies : The presence of an amino group enables binding studies with proteins, which can provide insights into protein-ligand interactions.

- Cellular Mechanisms : Investigations into how this compound affects cellular processes can contribute to understanding disease mechanisms.

Synthetic Chemistry

It serves as a valuable intermediate in the synthesis of more complex molecules:

- Building Block for Complex Molecules : Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it an essential component in organic synthesis.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Biological Activity Assessment :

- In a study published in PubChem, researchers evaluated the compound's interactions with different biological targets, highlighting its potential as a drug candidate due to its favorable binding characteristics .

- Synthesis and Reaction Mechanisms :

Mecanismo De Acción

The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid: The free base form of the compound.

6-(3-Aminoazetidin-1-yl)nicotinic acid: A similar compound with a different substitution pattern on the pyridine ring.

3-(Azetidin-1-yl)pyridine-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.

Uniqueness

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Actividad Biológica

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a compound with significant potential in biological research and pharmacology. Its structure, featuring both an amino group and a carboxylic acid group, enables versatile interactions with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11N3O2·HCl

- IUPAC Name : 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid; hydrochloride

- CAS Number : 2138511-97-2

Synthesis Overview

The synthesis of this compound involves several key steps:

- Formation of the Azetidine Ring : Typically synthesized through cyclization reactions involving amino alcohols or amino halides.

- Attachment to Pyridine : Achieved via nucleophilic substitution reactions.

- Carboxylic Acid Group Introduction : Often through carboxylation reactions using carbon dioxide or similar agents.

- Hydrochloride Salt Formation : The final product is obtained by treating the free base with hydrochloric acid.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the carboxylic acid group can engage in ionic interactions. These interactions can modulate the activity of target molecules, influencing various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been tested for its ability to inhibit enzymes related to cancer cell proliferation and inflammation.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions .

Case Studies and Research Findings

- Anticancer Potential : A study highlighted its role in inhibiting cancer cell lines, demonstrating a dose-dependent response in vitro. The compound was shown to induce apoptosis in certain cancer cells, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Pharmacophore Modeling : A 4D-QSAR analysis identified key structural features responsible for its biological activity, aiding in the design of more potent derivatives .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, cell wall disruption |

| 6-(3-Aminoazetidin-1-yl)nicotinic acid | Moderate | No | Receptor modulation |

| 3-(Azetidin-1-yl)pyridine-2-carboxylic acid | Low | Moderate | Unknown |

Propiedades

IUPAC Name |

6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c10-7-4-12(5-7)8-2-1-6(3-11-8)9(13)14;/h1-3,7H,4-5,10H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYGMDHSLXGKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.